molecular formula C9H7NO B119867 5-Hydroxyquinoline CAS No. 578-67-6

5-Hydroxyquinoline

Cat. No. B119867
CAS RN: 578-67-6
M. Wt: 145.16 g/mol
InChI Key: GVNQVWJYDXOLST-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used as an internal standard in the reaction to measure morphine concentration in serum or plasma. It also acts as a lipophilic chelator and it decreased the rate of deoxygenation .


Synthesis Analysis

A series of 5-hydroxyquinolines has been prepared via the Skraup reaction . In another synthesis, 5-chloro-8-hydroxyquinoline reacted with ciprofloxacin in the presence of paraformaldehyde in ethanol to afford the hybrid product .


Molecular Structure Analysis

The crystal structure of 5-ethoxymethyl-8-hydroxyquinoline, a derivative of 5-Hydroxyquinoline, was determined by X-ray powder diffraction pattern. The crystal system is orthorhombic with Pbca space group and eight molecules per unit cell .


Chemical Reactions Analysis

5-Hydroxyquinoline was used as an internal standard in the reaction to measure morphine concentration in serum or plasma. It was also used as a lipophilic chelator and it decreased the rate of deoxygenation . A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes was performed .

Scientific Research Applications

Metal Complex Synthesis and Characterization

5-Hydroxyquinoline is used in synthesizing novel ligands and metal complexes with potential antimicrobial activity. Patel and Patel (2017) explored the synthesis of divalent transition metal complexes using a derivative of 5-hydroxyquinoline, demonstrating their antimicrobial properties (Patel & Patel, 2017).

Antifungal Applications

5-Hydroxyquinoline derivatives have been investigated for their antifungal mechanisms. Pippi et al. (2018) studied the antifungal action of these derivatives on Candida spp. and dermatophytes, highlighting their potential as new drugs for fungal infections (Pippi et al., 2018).

Development of Novel Drugs

Li and Xu (2008) synthesized 5-substituted 8-hydroxyquinoline derivatives, highlighting their potential in exploring applications for metalloquinolates in various fields (Li & Xu, 2008).

Alzheimer's Disease Research

Yang et al. (2018) designed multitargeted 8-hydroxyquinoline derivatives for Alzheimer's disease treatment, showing significant inhibitory effects against Aβ1-42 aggregation and potential antioxidant properties (Yang et al., 2018).

Liposome-Water Partitioning Studies

Kaiser and Escher (2006) explored the interactions of copper and 8-hydroxyquinolines on liposome-water partitioning, relevant for understanding bioavailability and toxicity of metal-organic compound mixtures (Kaiser & Escher, 2006).

Supramolecular Chemistry

Albrecht, Fiege, and Osetska (2008) discussed the applications of 8-hydroxyquinoline derivatives in creating new supramolecular sensors and devices, highlighting their renaissance in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).

Neuroblastoma Cell Research

Suwanjang, Prachayasittikul, and Prachayasittikul (2016) studied the effects of 8-hydroxyquinoline derivatives on human neuroblastoma cells under high glucose, revealing their potential in ameliorating high glucose toxicity (Suwanjang, Prachayasittikul, & Prachayasittikul, 2016).

Drug Delivery Systems

Jia et al. (2020) developed an 8-hydroxyquinoline functionalized organic covalent framework for potential use in drug transport and controlled release, showing enhanced drug loading and pH-sensitive release capabilities (Jia et al., 2020).

Safety And Hazards

5-Hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Chronic exposure may cause nausea and vomiting, higher exposure causes unconsciousness. Symptoms of overexposure may be headache, dizziness, tiredness, nausea and vomiting .

Future Directions

Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

quinolin-5-ol
Source PubChem
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InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYESAYHWISMZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID60870625
Record name Quinolin-5-ol
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Molecular Weight

145.16 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Hydroxyquinoline
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Vapor Pressure

0.00033 [mmHg]
Record name 5-Hydroxyquinoline
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Product Name

5-Hydroxyquinoline

CAS RN

578-67-6
Record name 5-Hydroxyquinoline
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Record name 5-Quinolinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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